4'-Chloro-delafloxacin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Chloro-delafloxacin is a derivative of delafloxacin, a novel anionic fluoroquinolone antibiotic. Delafloxacin is known for its broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa . The unique chemical structure of delafloxacin, which includes a chloro substituent, enhances its potency in acidic environments, making it a valuable agent in treating various bacterial infections .
Preparation Methods
The synthesis of 4’-Chloro-delafloxacin involves several key steps:
Condensation: The initial step involves the condensation of 3-chloro-2,4,5-trifluorobenzoyl ethyl acetate with appropriate reagents.
Substitution: This is followed by a substitution reaction to introduce the chloro substituent.
Cyclization: The intermediate product undergoes cyclization to form the quinolone core.
Hydrolysis: Finally, hydrolysis is performed to yield the desired 4’-Chloro-delafloxacin.
For industrial production, the process is optimized to ensure high yield and purity. The use of mixed solvents and membrane filtering techniques are employed to obtain the final product .
Chemical Reactions Analysis
4’-Chloro-delafloxacin undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify its functional groups.
Substitution: The chloro substituent can be replaced with other groups under suitable conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4’-Chloro-delafloxacin has several applications in scientific research:
Mechanism of Action
4’-Chloro-delafloxacin exerts its antibacterial effects by inhibiting bacterial DNA topoisomerase IV and DNA gyrase (topoisomerase II) . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By preventing the relaxation of positive supercoils introduced during the elongation process, 4’-Chloro-delafloxacin effectively halts bacterial growth and replication .
Comparison with Similar Compounds
4’-Chloro-delafloxacin is compared with other fluoroquinolones such as levofloxacin, moxifloxacin, and finafloxacin . While all these compounds share a similar core structure, 4’-Chloro-delafloxacin is unique due to its enhanced activity in acidic environments and its balanced inhibition of both type II topoisomerases . This makes it particularly effective against resistant strains of bacteria .
Similar Compounds
- Levofloxacin
- Moxifloxacin
- Finafloxacin
- Zabofloxacin
Properties
Molecular Formula |
C18H11Cl2F3N4O4 |
---|---|
Molecular Weight |
475.2 g/mol |
IUPAC Name |
1-(6-amino-4-chloro-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H11Cl2F3N4O4/c19-9-11(22)16(24)25-17(12(9)23)27-4-7(18(30)31)15(29)6-1-8(21)14(10(20)13(6)27)26-2-5(28)3-26/h1,4-5,28H,2-3H2,(H2,24,25)(H,30,31) |
InChI Key |
XEPYYSMJCVUXTB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C(=C(C(=N4)N)F)Cl)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.